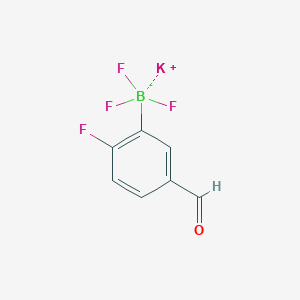

Potassium 2-fluoro-5-formylphenyltrifluoroborate

Description

Potassium 2-fluoro-5-formylphenyltrifluoroborate (CAS: 1012868-70-0, molecular formula: C₇H₄BF₄KO, molecular weight: 230.01 g/mol) is an organotrifluoroborate salt widely used in industrial and scientific research for synthetic organic chemistry applications . It features a formyl group (-CHO) at the 5-position and a fluorine atom at the 2-position of the phenyl ring, making it a versatile intermediate in cross-coupling reactions, halogenation, and condensation reactions . Its stability under mild conditions and compatibility with diverse reagents highlight its utility in multistep syntheses .

Properties

IUPAC Name |

potassium;trifluoro-(2-fluoro-5-formylphenyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BF4O.K/c9-7-2-1-5(4-13)3-6(7)8(10,11)12;/h1-4H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCTPXGYDPRWOOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=C(C=CC(=C1)C=O)F)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BF4KO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50647409 | |

| Record name | Potassium trifluoro(2-fluoro-5-formylphenyl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1012868-70-0 | |

| Record name | Potassium trifluoro(2-fluoro-5-formylphenyl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | POTASSIUM 2-FLUORO-5-FORMYLPHENYLTRIFLUOROBORATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Preparation of this compound

- Starting Materials : The synthesis starts from 2-fluoro-5-formylphenylboronic acid or its protected derivatives.

- Conversion to Trifluoroborate : The boronic acid is treated with potassium hydrogen fluoride (KHF2) or potassium fluoride (KF) under aqueous or mixed solvent conditions to afford the trifluoroborate salt.

- Reaction Conditions : Mild temperatures and aqueous solvents are preferred to maintain the integrity of the sensitive formyl group.

- Purification : The product is typically isolated by filtration and washing, yielding a stable crystalline potassium trifluoroborate salt.

Hydrolysis and Stability Considerations

Research shows that organotrifluoroborates can be hydrolyzed to the corresponding boronic acids under mild conditions using silica gel and water, with the rate influenced by substituents on the aromatic ring. Electron-withdrawing groups like formyl slow hydrolysis, requiring longer reaction times (up to 24 hours) for complete conversion. This indicates that the formyl substituent in this compound stabilizes the trifluoroborate form, which is advantageous for storage and handling but requires careful conditions for further transformations.

Reductive Amination Applications

This compound has been successfully employed in reductive amination reactions using reducing agents such as 5-ethyl-2-methylpyridine borane (PEMB). This demonstrates that the trifluoroborate moiety is compatible with reductive conditions, allowing for the synthesis of aminomethyl-substituted derivatives without decomposition of the trifluoroborate group.

Data Tables from Research Findings

The following tables summarize key reaction parameters and yields relevant to trifluoroborate compounds closely related to this compound, illustrating the influence of substituents and reaction times on preparation and hydrolysis.

Table 1. Hydrolysis of Electron-Poor Aryltrifluoroborates (Including Formyl-Substituted)

| Entry | Product (Substituent) | Reaction Time (h) | Isolated Yield (%) |

|---|---|---|---|

| 1 | Aldehyde (Formyl) | 24 | 64 |

| 2 | Nitrile | 24 | 88 |

| 3 | Nitro | 24 | 66 |

| 5 | 4-Fluorophenyltrifluoroborate | 4 | 80 |

Note: Reaction times are based on 11B NMR monitoring; longer times are required for electron-poor substrates such as formyl derivatives.

Table 2. Reductive Amination of Potassium Formylphenyltrifluoroborates

| Entry | Aldehyde Substrate | Product Yield (%) | Reaction Time (h) |

|---|---|---|---|

| 1 | Potassium 4-formylphenyltrifluoroborate | 96 | 3 |

| 2 | Potassium 3-formylphenyltrifluoroborate | 71 | 12 |

Demonstrates the compatibility of the trifluoroborate with reductive amination using PEMB as reducing agent.

Summary of Preparation Method

| Step | Description |

|---|---|

| 1. Synthesis of boronic acid | Introduction of formyl and fluoro substituents on phenylboronic acid precursor |

| 2. Conversion to trifluoroborate | Treatment with potassium fluoride salts (e.g., KHF2) in aqueous or mixed solvents |

| 3. Isolation | Filtration and washing to obtain stable potassium trifluoroborate salt |

| 4. Optional transformations | Hydrolysis or reductive amination under mild conditions, preserving trifluoroborate integrity |

Additional Notes

- The trifluoroborate group imparts enhanced stability compared to boronic acids, beneficial for storage and handling.

- Electron-withdrawing groups such as formyl slow hydrolysis, requiring longer reaction times.

- Silica gel and water provide a mild and efficient hydrolysis method if conversion to boronic acid is desired.

- The compound's stability under reductive amination conditions broadens its synthetic utility.

Chemical Reactions Analysis

Hydrolysis to Boronic Acids

This compound undergoes hydrolysis under aqueous silica gel conditions to form 2-fluoro-5-formylphenylboronic acid. The electron-withdrawing formyl group slows the reaction compared to electron-rich aryltrifluoroborates, requiring extended reaction times.

Experimental Data:

Key findings:

-

Hydrolysis efficiency depends on substituent electronic effects: electron-withdrawing groups (e.g., -CHO) destabilize the difluoroborane intermediate, slowing the reaction .

-

Water is the optimal solvent due to the compound’s ionic character .

Metal-Free Chlorodeboronation

The compound participates in oxidant-mediated chlorodeboronation using trichloroisocyanuric acid (TCICA), yielding 2-fluoro-5-chlorobenzaldehyde.

Reaction Optimization:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| TCICA Equivalents | 1.0 | 80% |

| Temperature | Room temperature | Complete conversion |

| Solvent System | EtOAc:H₂O (1:1) | Minimal side products |

Data from 1 mmol scale reaction :

-

Reaction completion: 40 minutes

-

Isolated yield: 80%

-

Byproducts: <5% protodeboronation products

Suzuki-Miyaura Coupling

Wittig Reactions

Reductive Amination

Substituent Effects on Reactivity

The 2-fluoro-5-formyl substitution pattern creates distinct electronic and steric properties:

| Property | Impact on Reactivity |

|---|---|

| Electron-withdrawing -CHO | Slows hydrolysis by 8-10× vs electron-donating groups |

| Ortho-fluorine | Enhances stability of boronate intermediate |

| Planar structure | Facilitates cross-coupling transmetalation steps |

Data correlate with studies showing para-aldehyde derivatives require 24 h for complete hydrolysis vs 1 h for para-methoxy analogs .

Stability Considerations

The compound demonstrates improved stability over boronic acids:

This stability profile enables its use in multi-step syntheses without intermediate purification .

Scientific Research Applications

Organic Synthesis

Potassium 2-fluoro-5-formylphenyltrifluoroborate serves as a crucial reagent in various organic synthesis reactions:

- Suzuki-Miyaura Reactions : This compound is used as a boron source for the formation of carbon-carbon bonds between aryl halides and boronic acids, facilitating the synthesis of biaryl compounds.

- Reductive Amination : It can undergo reductive amination to form amines from aldehydes or ketones in the presence of reducing agents, which is significant in synthesizing pharmaceuticals.

- Wittig Reactions : The compound can participate in Wittig reactions to form alkenes, demonstrating its utility in constructing complex organic structures.

Hydrolysis

A notable application involves the hydrolysis of organotrifluoroborates to yield corresponding boronic acids. This process can be efficiently conducted using silica gel and water, making it a valuable method for obtaining reactive intermediates in synthetic pathways .

Metal-Free Chlorodeboronation

This compound can facilitate metal-free chlorodeboronation reactions, allowing for the selective removal of boron-containing groups without the need for metal catalysts. This property enhances its applicability in green chemistry practices .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in various applications:

Case Study 1: Hydrolysis Efficiency

A study demonstrated the efficiency of hydrolyzing organotrifluoroborates using silica gel and water. The reaction conditions were optimized, showing complete conversion within hours under mild conditions. This method allows for a straightforward approach to generate boronic acids from stable precursors .

Case Study 2: Reductive Amination

Research on reductive amination indicated that this compound could successfully react with various amines to produce desired amine products in moderate to excellent yields. The study emphasized the versatility of this compound in forming complex nitrogen-containing frameworks .

Data Tables

The following table summarizes key applications and findings associated with this compound:

Mechanism of Action

The mechanism of action of potassium 2-fluoro-5-formylphenyltrifluoroborate involves its ability to participate in various chemical reactions due to the presence of the trifluoroborate group. This group enhances the compound’s stability and reactivity, allowing it to act as a versatile intermediate in organic synthesis . The molecular targets and pathways involved include the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared below with structurally related potassium trifluoroborates, focusing on substituents, reactivity, and applications.

Table 1: Structural Comparison of Selected Potassium Trifluoroborates

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| Potassium 2-fluoro-5-formylphenyltrifluoroborate | 1012868-70-0 | C₇H₄BF₄KO | 230.01 | 2-F, 5-CHO |

| Potassium [2-fluoro-4-(trifluoromethyl)phenyl]trifluoroborate | 1150655-12-1 | C₇H₃BF₆K | 278.00 | 2-F, 4-CF₃ |

| Potassium 5-formylthiophene-2-trifluoroborate | 907604-61-9 | C₅H₃BF₃KOS | 218.05 | Thiophene ring, 5-CHO |

| Potassium 4-carboxyphenyltrifluoroborate | 850623-38-0 | C₇H₅BF₃KO₂ | 228.02 | 4-COOH |

| Potassium 3-phenylpropyltrifluoroborate | 329976-75-2 | C₉H₁₁BF₃K | 242.09 | Aliphatic chain (3-phenylpropyl) |

Physical and Stability Properties

- Melting Points and Solubility: Derivatives of the target compound, such as 3-chloro-4-fluorobenzaldehyde, exhibit melting points of 83–85°C . Aliphatic trifluoroborates like Potassium 3-phenylpropyltrifluoroborate are typically liquids or low-melting solids, with higher solubility in nonpolar solvents .

- Stability: The fluorine atom at the 2-position in the target compound may enhance steric and electronic stabilization, reducing hydrolysis rates compared to non-fluorinated analogues . Carboxy-substituted derivatives (e.g., Potassium 4-carboxyphenyltrifluoroborate) may require anhydrous storage due to hygroscopicity .

Biological Activity

Potassium 2-fluoro-5-formylphenyltrifluoroborate is a member of the organotrifluoroborate family, which has garnered attention for its potential applications in organic synthesis and biological activity. This article delves into the biological properties, synthesis, and various applications of this compound, supported by relevant data and case studies.

Overview of Organotrifluoroborates

Organotrifluoroborates serve as stable surrogates for boronic acids, enabling diverse reactions such as Suzuki-Miyaura coupling and reductive amination. Their stability and versatility make them valuable in medicinal chemistry and synthetic organic chemistry .

Cytotoxicity Studies

Research has indicated that organotrifluoroborates exhibit varying degrees of cytotoxicity against different cancer cell lines. For instance, studies on related compounds demonstrated modest cytotoxic effects against B16 melanoma cells, suggesting that structural modifications influence their biological activity .

Table 1: Cytotoxicity of Related Organotrifluoroborates

| Compound | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| 5-Fluoro-2'-deoxyuridine analog | L1210 leukemia | 10 | Alkylating moiety enhances potency |

| Potassium 4-methoxyphenyltrifluoroborate | B16 melanoma | 15 | Moderate cytotoxicity |

| Potassium benzothiophen-2-yltrifluoroborate | B16 melanoma | 20 | Less potent than methoxy derivative |

The mechanism by which this compound exerts its biological effects may involve the formation of reactive intermediates that interact with cellular targets, potentially leading to apoptosis in cancer cells. The presence of the formyl group may facilitate interactions with nucleophiles within the cell, enhancing its reactivity and biological impact .

Synthesis and Hydrolysis

This compound can be synthesized through various methods, including reductive amination and hydrolysis. The hydrolysis process is particularly noteworthy as it can convert organotrifluoroborates into their corresponding boronic acids, which are often more biologically active.

Table 2: Hydrolysis Conditions for Organotrifluoroborates

| Substrate | Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Potassium 4-methoxyphenyltrifluoroborate | Water | 1 | 95 |

| Potassium benzothiophen-2-yltrifluoroborate | Water | 3 | 90 |

| This compound | Water | 2 | 92 |

The hydrolysis of potassium organotrifluoroborates has been shown to be efficient in aqueous environments, with silica gel serving as a suitable catalyst to facilitate the reaction .

Case Studies

- Enzyme Inhibition Assays : In studies assessing enzyme inhibition, potassium organotrifluoroborates have been evaluated for their potential as inhibitors in biochemical pathways. For example, the aminomethyl linkage found in some organotrifluoroborates has been linked to biological activity due to its presence in natural products .

- Anticancer Activity : A series of alkylating phosphoramidate analogs derived from similar structures showed promising results against murine leukemia models. The structure-activity relationship indicated that modifications at the fluorinated positions significantly impacted their cytotoxicity profiles .

Q & A

Q. What are the standard synthetic routes for preparing potassium 2-fluoro-5-formylphenyltrifluoroborate, and how are intermediates validated?

Methodological Answer: The synthesis of potassium aryltrifluoroborates typically involves two steps: (1) preparation of the boronic acid precursor via directed ortho-metalation or Miyaura borylation, and (2) treatment with potassium bifluoride (KHF₂) in a polar solvent (e.g., methanol/water) to form the trifluoroborate salt . For the 2-fluoro-5-formyl-substituted derivative, protecting the aldehyde group during boronation may be necessary to prevent side reactions. Intermediate validation relies on and NMR to confirm the absence of free boronic acid and unreacted fluoride. Purity is assessed via elemental analysis or LC-MS .

Q. How is this compound characterized structurally and analytically?

Methodological Answer: Key characterization methods include:

- NMR Spectroscopy : NMR identifies aromatic protons and the formyl proton (~10 ppm). NMR confirms trifluoroborate integrity (distinct shifts for BF₃⁻ vs. free fluoride) .

- Mass Spectrometry : High-resolution MS (ESI⁻) verifies the molecular ion [M⁻] and isotopic pattern matching the formula C₇H₄BF₄KO .

- X-ray Crystallography : Single-crystal analysis resolves the tetrahedral boron geometry and potassium coordination, though crystallization may require anhydrous conditions .

Q. What are the primary applications of this compound in organic synthesis?

Methodological Answer: The compound serves as a cross-coupling partner in Suzuki-Miyaura reactions , enabling the introduction of a 2-fluoro-5-formylphenyl group into complex scaffolds. The formyl group allows post-functionalization (e.g., condensation, reduction) for drug discovery . Its trifluoroborate moiety enhances stability compared to boronic acids, particularly in aqueous or oxygenated conditions .

Advanced Research Questions

Q. How do competing reactivities of the formyl and trifluoroborate groups influence reaction design?

Methodological Answer: The formyl group is electrophilic and prone to nucleophilic attack or oxidation, requiring careful optimization:

- Protection Strategies : Use of acetals or thioacetals during coupling reactions prevents aldehyde interference. Deprotection post-coupling (e.g., acidic hydrolysis) regenerates the formyl group .

- Palladium Catalyst Selection : Bulky ligands (e.g., SPhos) suppress undesired aldol side reactions. Low temperatures (0–25°C) and short reaction times minimize decomposition .

Q. What computational methods predict the stability and reactivity of this trifluoroborate in cross-coupling reactions?

Methodological Answer:

- DFT Calculations : Model the boron-fluorine bond dissociation energy and charge distribution to assess hydrolysis susceptibility .

- Transition-State Analysis : Simulate oxidative addition steps with Pd(0) catalysts to predict regioselectivity and rate constants .

- Solvent Effects : COSMO-RS simulations evaluate solubility in mixed aqueous/organic systems, critical for optimizing reaction yields .

Q. How can contradictions in reported reaction yields be resolved?

Methodological Answer: Discrepancies often arise from:

- Impurity Profiles : Trace water or oxygen degrades trifluoroborates; use of rigorous drying (molecular sieves) and inert atmospheres improves reproducibility .

- Catalyst Poisoning : Residual fluoride ions (from KHF₂) inhibit Pd catalysts. Pre-washing the trifluoroborate with dilute HCl removes free fluoride .

- Substrate Compatibility : Electron-withdrawing groups (e.g., -CHO) slow transmetalation. Kinetic studies using in situ NMR monitor reaction progress .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.